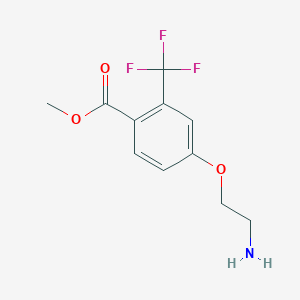
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is a chemical compound that features a benzoate ester functional group. This compound is characterized by the presence of an aminoethoxy group and a trifluoromethyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-hydroxyethoxy)-2-(trifluoromethyl)benzoate
- Methyl 4-(2-aminoethoxy)-2-(difluoromethyl)benzoate
- Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is unique due to the presence of both an aminoethoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H12F3NO3 |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)8-3-2-7(18-5-4-15)6-9(8)11(12,13)14/h2-3,6H,4-5,15H2,1H3 |
Clave InChI |
IFHSFENFUROJNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)OCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


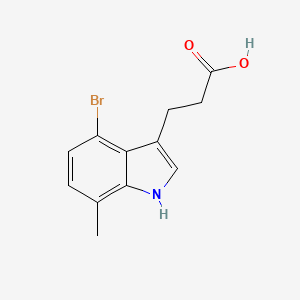
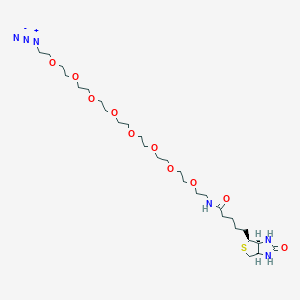

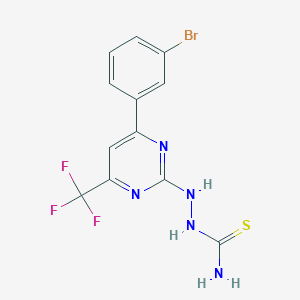
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)


![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
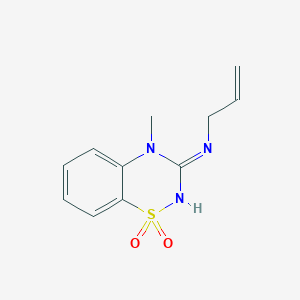
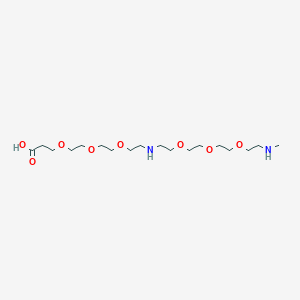


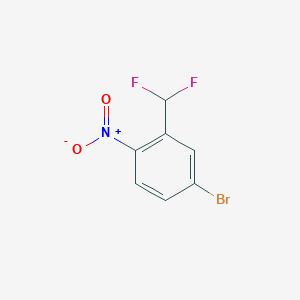
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
